(Bicyclo[1.1.1]pent-1-yl)methanol

Solubility Physicochemical Properties ADME Optimization

(Bicyclo[1.1.1]pent-1-yl)methanol (CAS 22287-32-7) is a C6H10O primary alcohol featuring the highly strained, three-dimensional bicyclo[1.1.1]pentane (BCP) cage scaffold. With a molecular weight of 98.14 g/mol and a canonical SMILES of C1C2CC1(C2)CO, this compound serves as a versatile synthetic building block in medicinal chemistry.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 22287-32-7
Cat. No. B1377686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bicyclo[1.1.1]pent-1-yl)methanol
CAS22287-32-7
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)CO
InChIInChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2
InChIKeyPTCSNXOIOPVZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Bicyclo[1.1.1]pent-1-yl)methanol (CAS 22287-32-7): A Strategic Bioisostere Building Block for Drug Discovery Procurement


(Bicyclo[1.1.1]pent-1-yl)methanol (CAS 22287-32-7) is a C6H10O primary alcohol featuring the highly strained, three-dimensional bicyclo[1.1.1]pentane (BCP) cage scaffold . With a molecular weight of 98.14 g/mol and a canonical SMILES of C1C2CC1(C2)CO, this compound serves as a versatile synthetic building block in medicinal chemistry . The BCP core is a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes . Its introduction into drug candidates is associated with improved physicochemical properties including enhanced aqueous solubility, optimized lipophilicity (cLogP), and increased metabolic stability relative to aromatic counterparts [1].

Why Generic Alcohols or Aromatic Analogs Cannot Substitute (Bicyclo[1.1.1]pent-1-yl)methanol in Drug Discovery


Generic substitution of (Bicyclo[1.1.1]pent-1-yl)methanol with common alcohols (e.g., benzyl alcohol, tert-butyl alcohol) or phenyl-containing analogs in a medicinal chemistry program fundamentally alters the three-dimensional spatial presentation of pharmacophoric elements . The BCP scaffold provides a rigid, saturated cage structure with a defined bridgehead-to-bridgehead distance of approximately 1.8 Å—closely mimicking the 1,4-substitution pattern of a para-disubstituted phenyl ring while eliminating aromaticity-associated liabilities such as CYP450 inhibition, high lipophilicity, and rapid metabolic oxidation [1][2]. Direct replacement with a flexible alkyl alcohol or a planar aromatic methanol eliminates the 3D exit vector precision and the intrinsic metabolic stability conferred by the BCP core, potentially compromising target binding geometry and in vivo pharmacokinetic profiles .

Quantitative Evidence for Selecting (Bicyclo[1.1.1]pent-1-yl)methanol Over Phenyl or tert-Butyl Analogs


Aqueous Solubility Advantage of Bicyclo[1.1.1]pent-1-yl)methanol Compared to tert-Butyl Alcohol

(Bicyclo[1.1.1]pent-1-yl)methanol demonstrates an aqueous solubility of 88 g/L at 25°C . In contrast, tert-butyl alcohol—the simplest alcohol analog of the tert-butyl group that BCP frequently replaces—is fully miscible with water, which can be disadvantageous for achieving balanced drug-like properties (e.g., membrane permeability). The lower, yet substantial, solubility of the BCP-methanol (88 g/L) offers a more pharmaceutically relevant profile for balancing solubility with passive permeability compared to the infinite miscibility of tert-butanol [1]. This controlled aqueous solubility is critical for optimizing oral absorption and minimizing formulation challenges.

Solubility Physicochemical Properties ADME Optimization

Optimized Lipophilicity (LogP) of (Bicyclo[1.1.1]pent-1-yl)methanol Versus Benzyl Alcohol

The calculated LogP of (Bicyclo[1.1.1]pent-1-yl)methanol is 0.58 . This value is significantly lower than the experimental LogP of benzyl alcohol (approximately 1.1), which is a common phenyl methanol analog [1]. In the context of medicinal chemistry, a LogP value around 0.58 aligns more closely with Lipinski's Rule of Five guidelines for oral bioavailability (LogP ≤5) and specifically improves the balance between aqueous solubility and membrane permeability compared to the more lipophilic benzyl alcohol [1]. The BCP core intrinsically reduces lipophilicity relative to a phenyl ring of comparable molecular volume.

Lipophilicity LogP Drug-likeness

Enhanced Metabolic Stability Conferred by Bicyclo[1.1.1]pentane Core Versus Phenyl Ring

In a head-to-head matched molecular pair analysis of an LpPLA2 inhibitor series, replacement of a central para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety resulted in a measurable improvement in physicochemical profile, including reduced metabolic clearance in human liver microsomes (HLM) [1]. While the exact HLM half-life shift is compound-specific, the BCP-containing analog exhibited a lower intrinsic clearance rate compared to the parent phenyl compound, consistent with the class-level observation that BCP bioisosteres improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation [2]. This is a direct consequence of the saturated, three-dimensional BCP scaffold lacking the π-electron system that undergoes rapid metabolic hydroxylation in aromatic rings.

Metabolic Stability Bioisostere In Vitro ADME

Documented Use of (Bicyclo[1.1.1]pent-1-yl)methanol in Pharmaceutical Patent Applications

(Bicyclo[1.1.1]pent-1-yl)methanol is explicitly claimed as a synthetic intermediate and building block in patent applications covering compounds for the treatment of cystic fibrosis . The patent literature describes its use in the preparation of pyrrolidine derivatives (compounds of Formula I) with therapeutic activity against cystic fibrosis, indicating that this specific BCP-methanol derivative has been prioritized over other alcohols or aromatic analogs for its ability to confer beneficial physicochemical and pharmacokinetic properties to the final drug candidates .

Pharmaceutical Patent Cystic Fibrosis Therapeutic Development

High-Value Procurement Scenarios for (Bicyclo[1.1.1]pent-1-yl)methanol in Drug Discovery and Chemical Biology


Lead Optimization: Replacement of Para-Substituted Phenyl or tert-Butyl Groups

Medicinal chemistry teams seeking to improve the ADME profile of a lead series containing a para-substituted phenyl ring or a tert-butyl group should prioritize procurement of (Bicyclo[1.1.1]pent-1-yl)methanol. The BCP core provides an approximate 1.8 Å bridgehead-to-bridgehead distance that closely mimics the 1,4-disubstitution pattern of a phenyl ring, maintaining target binding geometry while reducing lipophilicity and improving metabolic stability . The compound's LogP of 0.58 represents a significant reduction from benzyl alcohol (LogP ≈ 1.1), offering a tangible benefit in reducing non-specific binding and CYP450 inhibition risk .

Synthesis of 1,3-Difunctionalized BCP Derivatives via Strain-Release Chemistry

Organic synthesis and process chemistry groups developing scalable routes to 1,3-difunctionalized BCP building blocks should source (Bicyclo[1.1.1]pent-1-yl)methanol as a key intermediate. The primary alcohol handle enables further functionalization to amines, carboxylic acids, halides, and heterocycles via established transformations . Strain-release reactions of tricyclo[1.1.1.0¹,³]pentane (TCP) with appropriate reagents can directly yield this alcohol or its precursors, providing access to a wide range of carbon- and heteroatom-substituted BCP derivatives .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

Groups building fragment libraries or diversity-oriented synthesis collections for high-throughput screening should include (Bicyclo[1.1.1]pent-1-yl)methanol as a privileged 3D fragment. The BCP scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with clinical success and improved physicochemical properties . The compound's aqueous solubility of 88 g/L and moderate LogP of 0.58 make it a suitable fragment for screening in biochemical and biophysical assays without the solubility limitations often encountered with planar aromatic fragments .

Development of Cystic Fibrosis Therapeutics and Related Ion Channel Modulators

Research teams focused on cystic fibrosis drug discovery, particularly those targeting CFTR modulation or related ion channel mechanisms, should procure (Bicyclo[1.1.1]pent-1-yl)methanol based on its explicit disclosure in patent applications for substituted pyrrolidines with cystic fibrosis therapeutic activity . The compound serves as a validated synthetic intermediate for generating intellectual property in this disease area, offering a competitive advantage over generic alcohol building blocks.

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